molecular formula C9H10ClNOS B1586089 N-(4-Methoxyphenyl)-N-methylthiocarbamoyl chloride CAS No. 55246-79-2

N-(4-Methoxyphenyl)-N-methylthiocarbamoyl chloride

Cat. No. B1586089
CAS RN: 55246-79-2
M. Wt: 215.7 g/mol
InChI Key: NYHRIAAQDVFFRH-UHFFFAOYSA-N
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Description

“N-(4-Methoxyphenyl)-N-methylthiocarbamoyl chloride” is a chemical compound. Based on its nomenclature, it likely contains a methoxyphenyl group (a phenyl ring with a methoxy substituent), a methylthiocarbamoyl group (a carbamoyl group with a sulfur atom and a methyl substituent), and a chloride .


Synthesis Analysis

The synthesis of similar compounds often involves nucleophilic substitution reactions . For instance, a novel 1-benzhydryl piperazine derivative was synthesized by the nucleophilic substitution of 1-benzhydryl piperazine with 2-nitro-benzenesulfonyl chloride .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques like X-ray diffraction . For example, the structure of a similar compound, 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline, was confirmed by X-ray diffraction .


Chemical Reactions Analysis

The reactivity of a compound depends on its functional groups. Carboxylic acid derivatives, for instance, are known to undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted using computational methods. For example, the properties of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline were predicted using density functional theory .

Safety And Hazards

The safety and hazards of a compound depend on its structure and reactivity. For instance, 4-Methoxyphenol, a related compound, is known to be harmful if swallowed, may cause an allergic skin reaction, and is toxic to aquatic life .

Future Directions

The future directions in the study of a compound depend on its potential applications. For instance, N-(4-methoxyphenyl)piperazine derivatives have been studied for their potential use in the synthesis of many compounds such as azo dyes and dithiocarbamate .

properties

IUPAC Name

N-(4-methoxyphenyl)-N-methylcarbamothioyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNOS/c1-11(9(10)13)7-3-5-8(12-2)6-4-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYHRIAAQDVFFRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)OC)C(=S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374880
Record name (4-Methoxyphenyl)methylcarbamothioyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Methoxyphenyl)-N-methylthiocarbamoyl chloride

CAS RN

55246-79-2
Record name (4-Methoxyphenyl)methylcarbamothioyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 55246-79-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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